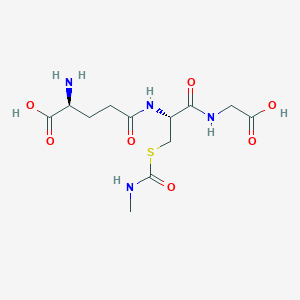

S-(N-Methylcarbamoyl)glutathione

Vue d'ensemble

Description

S-(N-Methylcarbamoyl)glutathione: is a chemically reactive glutathione conjugate. It is a metabolite of methyl isocyanate and has been isolated from the bile of rats administered methyl isocyanate . This compound is significant due to its potential to carbamoylate nucleophilic amino acids, which can lead to various systemic toxicities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : S-(N-Methylcarbamoyl)glutathione can be synthesized by the conjugation of methyl isocyanate with glutathione in vivo . This reaction occurs readily in buffered aqueous media at pH 7.4 and 37°C . The glutathione adduct reacts with cysteine to form S-(N-Methylcarbamoyl)cysteine .

Industrial Production Methods: the synthesis typically involves the use of methyl isocyanate and glutathione under controlled conditions to ensure the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: : S-(N-Methylcarbamoyl)glutathione undergoes carbamoylation reactions, where it donates an N-methylcarbamoyl moiety to nucleophilic amino acids . This compound can also participate in substitution reactions with cysteine .

Common Reagents and Conditions: : The common reagents used in the reactions involving this compound include methyl isocyanate and glutathione . The reactions typically occur in buffered aqueous media at physiological pH and temperature .

Major Products: : The major products formed from the reactions of this compound include S-(N-Methylcarbamoyl)cysteine and other carbamoylated amino acids .

Applications De Recherche Scientifique

Chemistry: : In chemistry, S-(N-Methylcarbamoyl)glutathione is used to study the reactivity of glutathione conjugates and their potential to carbamoylate nucleophilic amino acids .

Biology: : In biological research, this compound is used to investigate the metabolic pathways of methyl isocyanate and its toxicological effects .

Medicine: : In medicine, this compound is studied for its role in the systemic toxicities associated with methyl isocyanate exposure .

Industry: : In the industrial sector, this compound is relevant in the context of occupational safety and health, particularly in industries where methyl isocyanate is used .

Mécanisme D'action

S-(N-Methylcarbamoyl)glutathione exerts its effects through the carbamoylation of nucleophilic amino acids . This process involves the transfer of an N-methylcarbamoyl moiety to the free -SH group of cysteine and other amino acids . The release of methyl isocyanate from its glutathione conjugate can lead to various systemic toxicities .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include other glutathione conjugates such as S-(N-Hydroxy-N-methylcarbamoyl)glutathione and other carbamoylated amino acids .

Uniqueness: : S-(N-Methylcarbamoyl)glutathione is unique due to its high reactivity and potential to carbamoylate nucleophilic amino acids, leading to systemic toxicities . This distinguishes it from other glutathione conjugates that may not exhibit the same level of reactivity or toxicological effects .

Activité Biologique

S-(N-Methylcarbamoyl)glutathione (SMG) is a chemically reactive glutathione conjugate that has garnered attention for its biological activity, particularly in the context of its role as an inhibitor of key enzymes involved in cellular detoxification processes. This article provides a detailed overview of the biological activity of SMG, including its mechanisms of action, effects on various cellular systems, and implications for cancer therapy.

SMG acts primarily as an inhibitor of glyoxalase I, an enzyme crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound's design as a tight-binding inhibitor is based on its stereoelectronic similarity to the enediol(ate) intermediate formed during the enzymatic reaction. Studies show that SMG exhibits a competitive inhibition profile with a value of approximately 68 µM, significantly lower than other known inhibitors, indicating its potential effectiveness in targeting glyoxalase I in cancer cells where this pathway is often dysregulated .

Inhibition of Glutathione Reductase

Research has demonstrated that SMG can also inhibit glutathione reductase (GR), an enzyme that maintains the balance between reduced and oxidized glutathione (GSH and GSSG). A study found that at a concentration of 0.5 mM, SMG inhibited GR weakly; however, its analogs showed varying degrees of inhibition. For instance, S-(N-methylcarbamoyl)-L-cysteine (L-SMC), another derivative, displayed a more pronounced inhibitory effect (60% activity remaining after 4 hours at 0.5 mM) .

Cellular Effects

The biological effects of SMG extend to its impact on intracellular levels of glutathione. In hepatocyte studies, exposure to L-SMC resulted in significant depletion of GSH levels over time, suggesting that the compound may facilitate the release of free isocyanates which further react with GSH to form adducts. This mechanism leads to sustained depletion of intracellular GSH, thereby impairing cellular detoxification capabilities and promoting oxidative stress .

Table 1: Summary of Key Research Findings on this compound

Implications for Cancer Therapy

The inhibition properties of SMG suggest potential applications in cancer therapy. Given its ability to target enzymes involved in detoxifying harmful metabolites like methylglyoxal, SMG may serve as a selective anti-cancer agent. The low activity of glyoxalase II in certain cancer cells could enhance the therapeutic window for compounds like SMG that inhibit glyoxalase I .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWIKVIWEBGFSY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191537 | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-73-7 | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is S-(N-methylcarbamoyl)glutathione formed in vivo?

A1: SMG is formed through a metabolic pathway involving cytochrome P450 2E1 (CYP2E1) [, ]. This enzyme catalyzes the oxidation of NMF and DMF, leading to the formation of reactive intermediates. These intermediates, proposed to be N-alkyl isocyanates, react with glutathione to yield SMG. Studies using deuterated isotopomers of DMF, as well as specific inhibitors and inducers of CYP2E1, have confirmed the involvement of this enzyme in SMG formation [, ].

Q2: Why is this compound considered a toxic metabolite?

A2: SMG is considered a reactive carbamoylating agent []. This means it can transfer its N-methylcarbamoyl group to nucleophilic sites on proteins and peptides []. This carbamoylation process can disrupt protein structure and function, potentially leading to cellular damage and toxicity.

Q3: What evidence supports the carbamoylating activity of this compound?

A3: In vitro studies have demonstrated that SMG can covalently modify peptides and proteins []. For instance, incubation of SMG with bovine serum albumin (BSA) resulted in the covalent binding of radiolabeled SMG to the protein []. Importantly, this binding was not prevented by blocking the free thiol group on BSA, suggesting SMG can modify other amino acid residues besides cysteine.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: Early identification of SMG relied on techniques like fast atom bombardment mass spectrometry (FAB-MS) [, ]. Further advancements led to the use of liquid chromatography coupled with thermospray mass spectrometry (LC/TSP-MS) for the identification and quantification of SMG and its cysteine analogue, SMC []. These techniques allow for sensitive detection and structural characterization of these metabolites in biological samples.

Q5: How does deuterium substitution in N-methylformamide affect its toxicity and metabolism?

A5: Replacing the formyl hydrogen in NMF with deuterium significantly reduces its hepatotoxicity in mice []. This protective effect is attributed to a large kinetic isotope effect observed during the metabolism of deuterated NMF [, ]. This suggests that the rate-limiting step in NMF bioactivation, likely the formyl oxidation catalyzed by CYP2E1, is significantly slowed down by deuterium substitution, thus decreasing the formation of toxic metabolites like SMG.

Q6: Does depletion of glutathione exacerbate the toxicity of N-methylformamide?

A6: Yes, depleting glutathione levels, either chemically with buthionine sulfoximine (BSO) or through NMF metabolism itself, exacerbates NMF cytotoxicity in isolated mouse hepatocytes []. This observation further supports the role of glutathione conjugation as a detoxification pathway for reactive intermediates formed during NMF metabolism.

Q7: Is there evidence of this compound formation in humans exposed to N,N-dimethylformamide?

A7: While direct evidence from human exposure studies is limited, the metabolic pathways leading to SMG formation are conserved across species, including humans [, ]. In vitro studies using human liver microsomes have shown that DMF is metabolized to HMMF, a precursor to SMG, and that this metabolism is catalyzed by CYP2E1, the same enzyme responsible for SMG formation from NMF [, ]. This suggests that SMG formation is a plausible metabolic pathway for DMF in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.